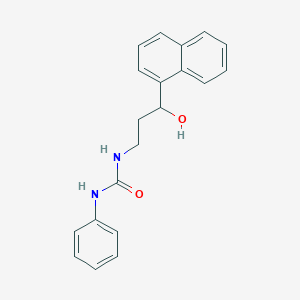

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-19(18-12-6-8-15-7-4-5-11-17(15)18)13-14-21-20(24)22-16-9-2-1-3-10-16/h1-12,19,23H,13-14H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSVAFZELQZRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the naphthalen-1-yl propyl intermediate: This step involves the reaction of naphthalene with a suitable propylating agent under controlled conditions to form the naphthalen-1-yl propyl intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents to introduce the hydroxy group at the desired position.

Urea formation: The final step involves the reaction of the hydroxy-naphthalen-1-yl propyl intermediate with phenyl isocyanate to form the desired urea compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Urea Moieties

(a) 3-[3-(Dimethylamino)propyl]-1-phenylurea

- Structure: Features a dimethylamino-propyl chain instead of the hydroxy-naphthalene group.

- Properties: Lower molecular weight (C₁₂H₁₉N₃O) enhances solubility but reduces steric bulk.

- Key Difference : The absence of aromatic naphthalene and hydroxyl groups likely reduces π-π stacking interactions and hydrogen-bonding capacity compared to the target compound.

(b) 1-(3-(14H-Dibenzo[a,j]xanthen-14-yl)propyl)-3-phenylurea (5a)

- Structure : Replaces the naphthalene group with a dibenzoxanthene fused-ring system.

- Properties : Increased molecular rigidity and lipophilicity due to the polycyclic aromatic hydrocarbon (PAH) core. Such structures are often explored for optical materials or DNA intercalation .

- Key Difference : The PAH core may enhance photostability but reduce aqueous solubility compared to the target compound.

(c) 1-(3-{[5-Chloro-2-hydroxy-3-(prop-2-en-1-yl)benzyl]amino}propyl)-3-thiophen-3-ylurea

- Structure : Substitutes phenylurea with thiophen-3-yl and adds a chlorinated benzyl group.

- Applications : Demonstrated herbicidal activity, suggesting urea derivatives can be tailored for agrochemical use .

Compounds with Naphthalene Substituents

(a) N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

- Structure : Replaces urea with an oxalamide (-N-C(=O)-C(=O)-N-) linkage and adds a dihydrodioxin ring.

- Properties : Higher molecular weight (C₂₃H₂₂N₂O₅, 406.4 g/mol) and extended conjugation may improve binding to biological targets but reduce membrane permeability .

(b) JWH-018 Cyclohexymethyl Derivative

- Structure: Contains a naphthalen-1-ylmethanone group linked to an indole-triazole system.

- Applications: Reported as a psychoactive substance targeting cannabinoid receptors .

- Key Difference : The absence of a urea moiety and presence of a ketone group shift its pharmacological profile entirely.

Insights :

- Antifungal Activity : The triazole-thiadiazol derivatives (e.g., compound 8o ) outperform urea-based compounds in antifungal potency due to their heterocyclic pharmacophores .

- Herbicidal Potential: Urea derivatives with phosphonate esters (e.g., 5-A3) show higher activity than hydroxyl-containing analogs, suggesting electronegative groups enhance agrochemical efficacy .

- Receptor Targeting : Cinacalcet’s naphthalene and trifluoromethyl groups optimize binding to hydrophobic pockets in receptors, a strategy applicable to the target compound .

Biological Activity

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea is a synthetic organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and a urea moiety. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Naphthalen-1-yl Propyl Intermediate : Naphthalene reacts with a suitable propylating agent under controlled conditions.

- Hydroxylation : The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.

- Urea Formation : The final step involves reacting the hydroxy-naphthalen-1-yl propyl intermediate with phenyl isocyanate to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that phenylurea derivatives demonstrated remarkable activity against various microorganisms, suggesting that this compound may also possess similar effects .

Anticancer Properties

The anticancer potential of phenylurea derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit antiproliferative activity against cancer cell lines such as HeLa and C6. These studies utilized assays like BrdU proliferation ELISA to assess cell growth inhibition, indicating that this compound could be evaluated for similar anticancer effects .

The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to the observed biological effects. The precise molecular targets and pathways are still under investigation and may vary depending on the biological context .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other phenylurea derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-methoxybenzyl)-3-phenylurea | Methoxybenzyl group | Anticancer activity |

| 1-(2-methoxyphenyl)-3-phenylurea | Contains methoxy group | Antimicrobial properties |

These comparisons reveal how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of structural features in drug design .

Case Study 1: Anticancer Evaluation

In one study, a series of phenylurea derivatives were synthesized and evaluated for their anticancer properties against HeLa cells. The most active compounds showed significant inhibition of cell proliferation, suggesting potential therapeutic applications for derivatives like this compound in cancer treatment .

Case Study 2: Antimicrobial Screening

Another investigation focused on screening various phenylurea compounds for antimicrobial activity. Results indicated that these compounds exhibited broad-spectrum activity against several pathogens, supporting further research into their use as antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea, and what purification challenges are anticipated?

Answer:

A plausible route involves a multi-step synthesis starting with the condensation of naphthalen-1-yl-propanol derivatives with phenyl isocyanate. Key steps include:

- Step 1 : Activation of the hydroxyl group via tosylation or mesylation to enhance nucleophilic substitution reactivity.

- Step 2 : Reaction with phenylurea precursors under anhydrous conditions to minimize side reactions.

- Purification Challenges : Due to the compound’s polar functional groups (hydroxy, urea), column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC may be required to isolate the product from unreacted intermediates.

Reference : Similar urea derivatives (e.g., 1,1'-(1,2-phenylene)bis(3-phenylurea)) are synthesized via analogous condensation reactions .

Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates, enabling researchers to:

- Identify energy barriers for key steps (e.g., nucleophilic substitution).

- Screen solvents and catalysts in silico to minimize trial-and-error experimentation.

- Apply machine learning models trained on reaction databases to predict optimal conditions (e.g., temperature, solvent polarity).

Reference : Computational frameworks like ICReDD integrate reaction path searches with experimental feedback loops to accelerate discovery .

Basic: What safety protocols should be followed given the lack of toxicological data for this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and EN 149-certified respirators to prevent inhalation of aerosols .

- Ventilation : Use fume hoods for handling powders, as airborne particulates may pose uncharacterized respiratory hazards.

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Reference : Safety guidelines for structurally similar urea derivatives emphasize precautionary measures due to incomplete toxicological profiles .

Advanced: How can researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Experimental Design : Use factorial designs to isolate variables (e.g., concentration, cell line, incubation time) that may influence outcomes .

- Data Normalization : Apply statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects or inter-lab variability.

- Replication Studies : Collaborate with independent labs to validate findings under standardized protocols.

Reference : Methodological frameworks for resolving data inconsistencies emphasize rigorous variable control and cross-validation .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydroxypropyl and phenylurea moieties.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, leveraging retention times from related naphthalene-containing compounds.

Reference : Urea derivatives with aromatic systems are routinely characterized via combined spectroscopic and chromatographic methods .

Advanced: How can factorial design improve efficiency in studying structure-activity relationships (SAR) for this compound?

Answer:

- Factor Selection : Prioritize variables like substituent position (naphthalen-1-yl vs. naphthalen-2-yl), urea linkage flexibility, and solvent polarity.

- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal synthetic or biological assay conditions.

- Fractional Factorial Designs : Reduce experimental runs while maintaining statistical power for SAR analysis.

Reference : Factorial designs are widely used in chemical engineering to optimize reaction parameters and biological testing protocols .

Basic: What environmental hazards are associated with this compound, and how should waste be managed?

Answer:

- Environmental Persistence : The naphthalene moiety suggests potential bioaccumulation; avoid aqueous discharge.

- Waste Treatment : Incinerate in a certified facility with scrubbing systems to capture NOx and CO emissions, as inferred from decomposition products of related compounds .

Reference : Hazard classifications for analogous urea derivatives recommend stringent waste management protocols .

Advanced: How can AI-driven autonomous laboratories enhance high-throughput screening of derivatives?

Answer:

- Automated Synthesis Platforms : Integrate robotic liquid handlers with real-time LC-MS feedback to rapidly generate and characterize analogs.

- Active Learning Algorithms : Prioritize synthesis of derivatives predicted to maximize target binding (e.g., kinase inhibition) while minimizing toxicity.

Reference : AI frameworks like COMSOL Multiphysics enable end-to-end automation of chemical synthesis and data analysis .

Basic: What solvent systems are compatible with this compound for biological assays?

Answer:

- Polar Solvents : DMSO (for stock solutions) diluted in aqueous buffers (≤1% v/v) to maintain solubility without denaturing proteins.

- Avoid Incompatibilities : Strong oxidizers (e.g., peroxides) may degrade the urea linkage; store in inert atmospheres.

Reference : Solubility profiles of structurally related compounds guide solvent selection for in vitro assays .

Advanced: What mechanistic insights can molecular dynamics simulations provide about this compound’s interactions with biological targets?

Answer:

- Binding Mode Prediction : Simulate docking with receptors (e.g., kinases) to identify key hydrogen bonds between the urea group and active-site residues.

- Free Energy Calculations : Use MM/GBSA to quantify binding affinities and guide lead optimization.

Reference : Computational toxicology models for naphthalene derivatives inform hypotheses about metabolic pathways and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.